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molecular formula C23H19BrCl2N2O3 B3037151 5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3-[(4-methoxyphenyl)methyl]-4H-quinazolin-2-one CAS No. 444663-78-9

5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3-[(4-methoxyphenyl)methyl]-4H-quinazolin-2-one

Cat. No. B3037151
M. Wt: 522.2 g/mol
InChI Key: BZMRGZDNIKPMOO-UHFFFAOYSA-N
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Patent
US06809199B2

Procedure details

A solution of 1-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)methyl-5-bromo-7-methoxy-3,4-dihydro-2(1H)-quinazolinone (30.91 g, 0.0592 mol) (INTERMEDIATE 22) and anisole (28 ml, 0.258 mol) in 350 mL trifluoroacetic acid under a nitrogen atmosphere was refluxed for 2 h. The solution was cooled to RT and concentrated. The residue was partitioned between 500 mL NaHCO3 and 500 mL EtOAc. The organic phase was washed with water (500 mL) and brine (500 mL) and concentrated. The NaHCO3 and brine phases contained a suspension of precipitated product. This material was collected by filtration and combined with the crude. The combined crude was suspended in ethyl ether, filtered and washed with ethyl ether and hexanes to give 1-(2,6-dichlorophenyl)-5-bromo-7-methoxy-3,4-dihydro-2(1H)-quinazolinone. 1H NMR(CDCl3, 500 MHz): δ 3.68 (s, 3H), 4.64 (s, 2H), 5.46 (s, 1H), 5.62 (d, 1H, J=2.3 Hz), 6.79 (d, 1H, J=2.5 Hz), 7.36 (t, 1H, J=8.1 Hz), 7.50 (d, 2H, J=8.2 Hz). MS(ES) 401 (M+1); LC 1: 3.18 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[N:9]1[C:18]2[C:13](=[C:14]([Br:21])[CH:15]=[C:16]([O:19][CH3:20])[CH:17]=2)[CH2:12][N:11](CC2C=CC(OC)=CC=2)[C:10]1=[O:31].C1(OC)C=CC=CC=1>FC(F)(F)C(O)=O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[N:9]1[C:18]2[C:13](=[C:14]([Br:21])[CH:15]=[C:16]([O:19][CH3:20])[CH:17]=2)[CH2:12][NH:11][C:10]1=[O:31]

Inputs

Step One
Name
Quantity
30.91 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)N1C(N(CC2=C(C=C(C=C12)OC)Br)CC1=CC=C(C=C1)OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)N1C(N(CC2=C(C=C(C=C12)OC)Br)CC1=CC=C(C=C1)OC)=O
Name
Quantity
28 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
350 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 500 mL NaHCO3 and 500 mL EtOAc
WASH
Type
WASH
Details
The organic phase was washed with water (500 mL) and brine (500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
a suspension of precipitated product
FILTRATION
Type
FILTRATION
Details
This material was collected by filtration
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ethyl ether and hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)N1C(NCC2=C(C=C(C=C12)OC)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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